2-Bromo-1-isopropyl-1H-benzo[d]imidazole
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Overview
Description
2-Bromo-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropyl-1H-benzo[d]imidazole typically involves the bromination of 1-isopropyl-1H-benzo[d]imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives are formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound with altered chemical properties.
Scientific Research Applications
2-Bromo-1-isopropyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the isopropyl group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Bromo-1H-benzo[d]imidazole
- 1-Isopropyl-1H-benzo[d]imidazole
- 2-Chloro-1-isopropyl-1H-benzo[d]imidazole
Comparison: 2-Bromo-1-isopropyl-1H-benzo[d]imidazole stands out due to the presence of both the bromine atom and the isopropyl group, which confer unique chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity in substitution reactions and potentially higher biological activity due to its structural features .
Properties
CAS No. |
1437432-92-2 |
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Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 |
InChI Key |
FAKUSFRAJYUBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1Br |
Origin of Product |
United States |
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